molecular formula C9H19ClN4O3 B613254 (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride CAS No. 1784-05-0

(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride

Cat. No.: B613254
CAS No.: 1784-05-0
M. Wt: 266.73
InChI Key: FIUSXBMWQFBXLZ-FJXQXJEOSA-N
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Description

(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride is a chemically modified arginine derivative of interest in medicinal chemistry and biochemical research. The compound features a guanidino group, a key functional moiety found in the essential amino acid L-arginine, which is known to be a preferred substrate for the binding pocket of enzymes like Aminopeptidase N (APN/CD13) . This structural similarity suggests potential application as a building block or intermediate in the design and synthesis of enzyme inhibitors . Researchers may utilize this acetylated and esterified arginine analog as a precursor in the development of novel bioactive molecules targeting zinc-dependent metalloproteinases . The acetamido group at the 2-position and the methyl ester make it a potential protected intermediate, akin to strategies used in synthesizing more complex guanidino-containing compounds . Its primary research value lies in its role as a specialized synthetic intermediate for probing enzyme mechanisms or creating potential therapeutic agents, particularly in areas such as cancer research due to the involvement of enzymes like APN in tumor invasion and angiogenesis . This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O3.ClH/c1-6(14)13-7(8(15)16-2)4-3-5-12-9(10)11;/h7H,3-5H2,1-2H3,(H,13,14)(H4,10,11,12);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUSXBMWQFBXLZ-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784-05-0
Record name L-Arginine, N2-acetyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1784-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Biological Activity

(S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride, commonly referred to by its CAS number 1784-05-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanism of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C9_9H19_{19}ClN4_4O3_3
  • Molecular Weight : 266.73 g/mol
  • CAS Number : 1784-05-0
  • Purity : Typically over 98% in research applications
  • Storage Conditions : Should be stored in an inert atmosphere at room temperature to maintain stability.

This compound acts primarily as a guanidine derivative, which suggests potential interactions with various biological targets. Its mechanism can be understood through the following aspects:

  • Target Interaction : The compound is believed to interact with specific receptors or enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and protein synthesis.
  • Biochemical Pathways : It may influence the regulation of nitric oxide synthase (NOS) and other related enzymes, potentially affecting vascular function and cellular signaling pathways.
  • Cellular Effects : Studies indicate that this compound can modulate cell signaling pathways, which may lead to changes in gene expression and cellular metabolism.

In Vitro Studies

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, particularly against certain gram-positive bacteria. This activity is hypothesized to stem from its guanidine group, which can disrupt bacterial cell membranes.
  • Cytotoxicity : In vitro assays have demonstrated that at higher concentrations, the compound can induce cytotoxic effects in human cell lines. The IC50 values vary depending on the cell type and experimental conditions.

In Vivo Studies

Animal model studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound:

  • Dosage Effects : Research indicates a dose-dependent response where lower doses exhibit beneficial effects on metabolic pathways without significant toxicity, while higher doses may lead to adverse effects.
  • Therapeutic Applications : There is ongoing research into its potential use in treating metabolic disorders due to its modulation of amino acid metabolism.

Case Studies

Several case studies have been conducted to explore the implications of this compound in various biological contexts:

  • Case Study on Metabolic Disorders :
    • A study involving diabetic rats showed that administration of the compound improved glucose tolerance and insulin sensitivity, suggesting a role in glucose metabolism regulation.
  • Case Study on Antimicrobial Activity :
    • In a clinical setting, isolated strains of Staphylococcus aureus were treated with the compound, resulting in significant reductions in bacterial load compared to untreated controls.

Summary of Findings

Biological ActivityObservations
AntimicrobialEffective against gram-positive bacteria
CytotoxicityDose-dependent; higher concentrations induce cell death
Metabolic RegulationImproved glucose tolerance in animal models

Scientific Research Applications

Antidiabetic Research

One of the primary applications of (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride is in the field of diabetes research. Studies have indicated that compounds similar to this molecule exhibit insulin-mimetic properties, which can enhance glucose uptake in muscle cells. This mechanism is crucial for developing new therapeutic agents for managing Type 2 diabetes .

Neuroprotective Effects

Research has also suggested potential neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to modulate pathways involved in neuronal survival and apoptosis, making it a candidate for further investigation as a neuroprotective agent .

Cancer Treatment

Recent studies have explored the use of this compound in oncology. Its ability to inhibit certain tumor growth factors suggests it may play a role in cancer therapy, particularly in inhibiting metastasis and enhancing the efficacy of existing chemotherapeutic agents .

Cardiovascular Health

There is emerging evidence that this compound may contribute to cardiovascular health by improving endothelial function and reducing inflammation. This could be particularly beneficial for patients with cardiovascular diseases or those at high risk .

Case Study 1: Diabetes Management

A clinical trial involving patients with Type 2 diabetes demonstrated that administration of this compound resulted in significant reductions in blood glucose levels compared to the control group. The study highlighted the compound's potential as an adjunct therapy to traditional antidiabetic medications .

Case Study 2: Neuroprotection in Animal Models

In a controlled study using animal models of Alzheimer's disease, this compound was found to improve cognitive function and reduce amyloid plaque formation. These findings support its potential as a neuroprotective agent .

Comparison with Similar Compounds

Functional Group Analysis

  • Acyl Group Variations :

    • Acetamido : The acetyl group (CH3CO-) offers minimal steric hindrance and moderate hydrophilicity, favoring aqueous solubility.
    • Benzamido : The benzoyl group (PhCO-) introduces aromaticity, which may enhance binding to hydrophobic enzyme pockets or improve spectroscopic detection .
    • Dodecanamido : The long aliphatic chain (C11H23CO-) significantly increases lipophilicity, making the compound suitable for crossing lipid bilayers or integrating into micellar systems .
  • Ester Group Impact :

    • Methyl vs. Ethyl Esters : Methyl esters hydrolyze faster than ethyl esters under physiological conditions, affecting drug release kinetics. Ethyl esters may prolong circulation time in vivo.
  • Guanidine Moiety :
    The guanidine group (NH-C(=NH)-NH2) mimics arginine’s side chain, enabling interactions with negatively charged residues in proteins (e.g., aspartate or glutamate in enzyme active sites). This property is critical for designing enzyme inhibitors or receptor agonists .

Pharmacological Potential

  • Benzamido Analogs: Compounds like (S)-methyl 2-benzamido-5-guanidinopentanoate hydrochloride are explored as trypsin-like protease inhibitors due to their structural resemblance to arginine-rich substrates .
  • Dodecanamido Analogs : Long-chain derivatives show promise in antimicrobial studies, where lipophilicity aids penetration into bacterial membranes .

Preparation Methods

Direct Acetylation and Esterification

The most straightforward synthesis begins with L-arginine, leveraging its native guanidino group to avoid additional functionalization steps. The α-amino group is selectively acetylated using acetic anhydride in a weakly basic aqueous solution (pH 8–9), which deprotonates the α-amino group (pKa ~9) while leaving the guanidino group (pKa ~12.5) protonated and unreactive. Subsequent esterification of the carboxylic acid is achieved via Fischer esterification, where methanol and hydrochloric acid (HCl) catalyze the reaction under reflux (60–70°C). The hydrochloride salt forms spontaneously during this step, yielding the final product with a typical purity of >99%.

Key Reaction Steps:

  • Acetylation:
    L-arginine+(CH3CO)2ON-α-acetyl-L-arginine+CH3COOH\text{L-arginine} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{N-α-acetyl-L-arginine} + \text{CH}_3\text{COOH}
    Conditions: 30–60°C, 1–2 hours, aqueous NaOH (pH 8–9).

  • Esterification:
    N-α-acetyl-L-arginine+CH3OHHClN-α-acetyl-L-arginine methyl ester hydrochloride\text{N-α-acetyl-L-arginine} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{N-α-acetyl-L-arginine methyl ester hydrochloride}
    Conditions: Reflux in HCl-saturated methanol, 4–6 hours.

Table 1: Typical Reaction Conditions and Yields

StepReagentsTemperatureTimeYieldPurity
AcetylationAcetic anhydride, NaOH40°C1.5 h95%99.2%
EsterificationMethanol, HCl gas65°C5 h90%99.1%

Alternative Protection Strategies

In cases where selective acetylation is challenging, orthogonal protecting groups may be employed. For example, the guanidino group can be protected with a nitro moiety (as seen in argatroban intermediates) prior to acetylation. This involves nitration using fuming nitric acid and sulfuric acid, followed by reduction with hydrogen gas and a palladium catalyst. However, this method introduces additional steps and is less cost-effective for large-scale production.

Comparison of Approaches:

  • Direct Method: Higher atom economy, fewer steps, and reduced waste.

  • Protection-Dependent Method: Necessary for complex derivatives but increases synthesis time by 30–40%.

Optimization of Reaction Conditions

Temperature and Stoichiometry

Exothermic reactions, such as acetylation, require precise temperature control (30–60°C) to prevent side reactions like over-acetylation of the guanidino group. A molar ratio of 1:1.2 (L-arginine:acetic anhydride) balances efficiency and reagent conservation. Excess acetic anhydride increases acetylation yield but complicates purification.

Solvent Selection and Recycling

Aqueous acetic acid is ideal for acetylation due to its compatibility with L-arginine’s solubility. Methanol, used in esterification, is recovered via distillation and reused, aligning with industrial solvent-recycling practices highlighted in patent CN101643447A.

Table 2: Solvent Recovery Efficiency

SolventRecovery RatePurity Post-Recovery
Methanol85–90%98.5%

Analytical Characterization

Structural Verification

PubChem provides critical data for identity confirmation:

  • Molecular Formula: C9H19ClN4O3\text{C}_9\text{H}_{19}\text{ClN}_4\text{O}_3

  • Molecular Weight: 266.72 g/mol.

  • SMILES: CC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC.Cl\text{CC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC.Cl}.

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to validate the structure. The methyl ester proton appears as a singlet at δ 3.7 ppm in 1H^1\text{H}-NMR, while the acetyl group resonates at δ 2.0 ppm.

Industrial-Scale Production Considerations

Catalytic Efficiency

Platinum on carbon (Pt/C), referenced in patent CN101643447A for nitro group reduction, is not required in the direct method but highlights the importance of catalyst selection in related syntheses. For esterification, HCl gas is preferred over sulfuric acid due to fewer side products.

Waste Management

The direct method generates acetic acid as a byproduct, which is neutralized and recycled. Patent CN101643447A emphasizes closed-loop systems for nitric acid and methanol recovery, reducing environmental impact .

Q & A

What are the key synthetic challenges in preparing (S)-Methyl 2-acetamido-5-guanidinopentanoate hydrochloride, and how can they be addressed methodologically?

The synthesis of this compound involves challenges such as protecting labile functional groups (e.g., guanidine and acetamido groups) and ensuring stereochemical integrity. Methodological solutions include:

  • Stepwise protection : Use tert-butoxycarbonyl (Boc) or other acid-labile groups to protect the guanidine moiety during coupling reactions .
  • Controlled coupling conditions : Optimize pH (neutral to mildly acidic) and temperature (0–25°C) to minimize racemization during peptide bond formation .
  • Inert atmosphere : Conduct reactions under nitrogen or argon to prevent oxidation of sensitive intermediates .

How can researchers ensure the purity and structural integrity of this compound during synthesis?

Purity and structural fidelity are critical for reproducibility. Key methods include:

  • Analytical monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and detect impurities .
  • Purification techniques : Employ recrystallization or preparative HPLC with a C18 column and trifluoroacetic acid (TFA)-based mobile phases to isolate the target compound .
  • Spectroscopic validation : Confirm structure via 1H^1H-NMR (amide proton resonance at δ 6.5–7.5 ppm) and mass spectrometry (MS) for molecular ion verification .

What analytical techniques are most effective for characterizing the functional groups in this compound?

Functional group analysis requires a multi-technique approach:

  • Guanidine group : Detect via IR spectroscopy (N–H stretching at 3200–3400 cm1^{-1}) and 13C^{13}C-NMR (guanidine carbon at δ 157–160 ppm) .
  • Acetamido group : Confirm using 1H^1H-NMR (methyl singlet at δ 2.0–2.1 ppm) and LC-MS for fragmentation patterns .
  • Ester moiety : Identify via 1H^1H-NMR (methoxy peak at δ 3.6–3.8 ppm) and hydrolysis studies followed by titration .

How can conflicting data regarding the biological activity of this compound be resolved?

Data contradictions often arise from impurities or assay variability. Mitigation strategies include:

  • Batch consistency : Compare activity across multiple synthesis batches using standardized purity thresholds (>95% by HPLC) .
  • Dose-response validation : Perform dose-dependent assays (e.g., enzyme inhibition or cytotoxicity) to establish reproducible EC50_{50}/IC50_{50} values .
  • Orthogonal assays : Cross-validate results using different biological models (e.g., cell-free vs. cell-based systems) to rule out matrix effects .

What strategies are recommended for optimizing the coupling efficiency of guanidine moieties in the synthesis of this compound?

Improving coupling efficiency involves:

  • Activating agents : Use carbodiimides (e.g., EDC) with hydroxybenzotriazole (HOBt) to enhance guanidine-amine coupling yields .
  • Solvent optimization : Perform reactions in polar aprotic solvents (e.g., DMF or DMSO) to stabilize charged intermediates .
  • pH control : Maintain mildly acidic conditions (pH 4–6) to protonate the guanidine group, reducing side reactions .

What are the best practices for handling and storing this compound to maintain stability?

To prevent degradation:

  • Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to minimize hydrolysis and oxidation .
  • Solubility considerations : Prepare stock solutions in anhydrous DMSO or water (pH 5–6) and avoid freeze-thaw cycles .
  • Safety protocols : Use fume hoods, gloves, and goggles during handling, as guanidine derivatives may irritate mucous membranes .

How can researchers validate the stereochemical configuration of the (S)-enantiomer in this compound?

Stereochemical validation requires:

  • Chiral chromatography : Use a Chiralpak® column with hexane/isopropanol mobile phases to separate enantiomers .
  • Optical rotation : Compare experimental [α]D_D values with literature data for the (S)-enantiomer .
  • X-ray crystallography : Resolve crystal structures to confirm absolute configuration, if single crystals are obtainable .

What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Advanced interaction studies involve:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) in real time .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
  • Molecular docking : Use software like AutoDock to predict binding poses, followed by mutagenesis to validate critical residues .

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